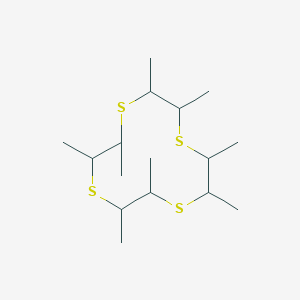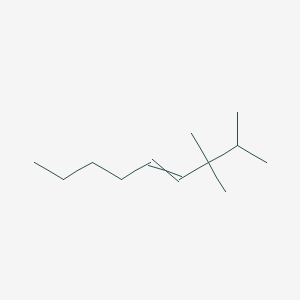
4-Nonene, 2,3,3-trimethyl-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nonene, 2,3,3-trimethyl-, (Z)- is an organic compound with the molecular formula C12H24. It is a type of nonene, which is an alkene with a nine-carbon chain and one double bond. The (Z)- configuration indicates that the highest priority substituents on each carbon of the double bond are on the same side, giving it a specific geometric structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonene, 2,3,3-trimethyl-, (Z)- can be achieved through various organic reactions. One common method involves the alkylation of isobutene with 1-octene under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or a solid acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Nonene, 2,3,3-trimethyl-, (Z)- may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nonene, 2,3,3-trimethyl-, (Z)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Formation of 2,3,3-trimethyl-4-nonanol, 2,3,3-trimethyl-4-nonanal, or 2,3,3-trimethyl-4-nonanoic acid.
Reduction: Formation of 2,3,3-trimethylnonane.
Substitution: Formation of halogenated derivatives such as 2,3,3-trimethyl-4-nonyl chloride or bromide.
Applications De Recherche Scientifique
4-Nonene, 2,3,3-trimethyl-, (Z)- has various applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Research on its biological activity and potential as a bioactive compound.
Medicine: Investigations into its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mécanisme D'action
The mechanism of action of 4-Nonene, 2,3,3-trimethyl-, (Z)- involves its interaction with molecular targets through its double bond. The (Z)- configuration allows for specific interactions with enzymes and receptors, influencing its reactivity and biological activity. The pathways involved may include binding to active sites on enzymes or receptors, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nonene, 2,3,3-trimethyl-, (E)-: The (E)- isomer has a different geometric configuration, with the highest priority substituents on opposite sides of the double bond.
2,3,3-Trimethyl-4-nonane: A saturated hydrocarbon with similar carbon skeleton but without the double bond.
2,3,3-Trimethyl-4-nonanol: An alcohol derivative of the compound.
Uniqueness
4-Nonene, 2,3,3-trimethyl-, (Z)- is unique due to its specific (Z)- configuration, which influences its chemical reactivity and interactions with biological targets. This geometric arrangement can lead to different physical and chemical properties compared to its (E)- isomer and other similar compounds.
Propriétés
Numéro CAS |
63830-68-2 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
2,3,3-trimethylnon-4-ene |
InChI |
InChI=1S/C12H24/c1-6-7-8-9-10-12(4,5)11(2)3/h9-11H,6-8H2,1-5H3 |
Clé InChI |
PHLRMLKPHZLDKR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC(C)(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
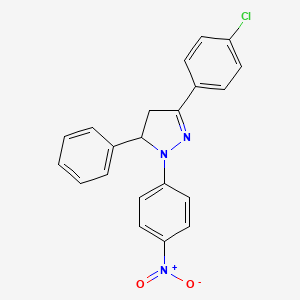
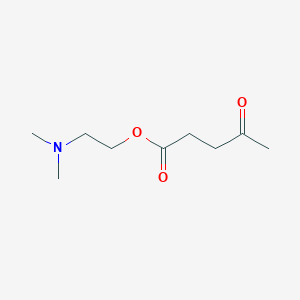
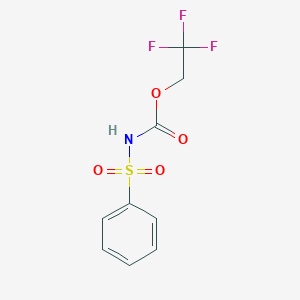
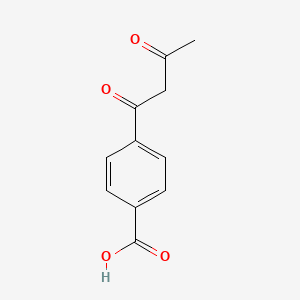
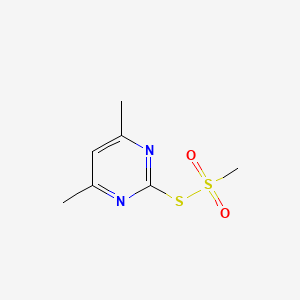

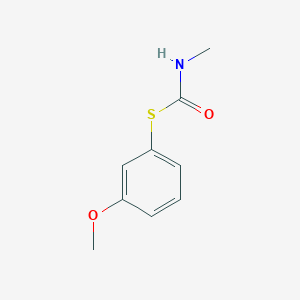
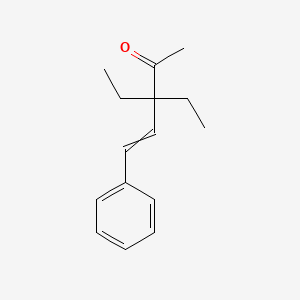

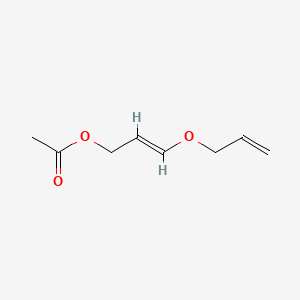
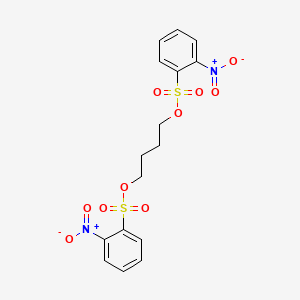
![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)
